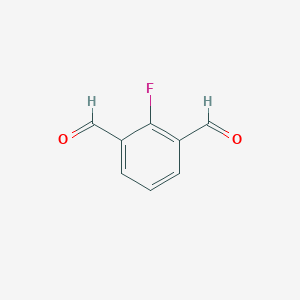

2-Fluorobenzène-1,3-dicarbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluorobenzene-1,3-dicarbaldehyde is a chemical compound that belongs to the class of organic compounds known as aromatic aldehydes. These compounds are characterized by the presence of at least one aldehyde group attached to an aromatic ring. This specific compound is further distinguished by the presence of a fluorine atom, which can significantly influence its chemical behavior and properties due to the electronegative nature of fluorine.

Synthesis Analysis

The synthesis of 2-Fluorobenzene-1,3-dicarbaldehyde involves nucleophilic substitution reactions where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes. N-heterocyclic carbene (NHCs) catalyzed nucleophilic substitution of fluorobenzenes has been demonstrated as an efficient method for this transformation, allowing for the synthesis of polysubstituted benzophenones from fluorobenzenes and benzaldehydes (Suzuki et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of related fluorobenzenes and their derivatives, including discussions on C−H···F interactions in the crystal structures, provides insight into the subtle effects of fluorine substitution on molecular geometry and intermolecular interactions. These studies highlight the weak acceptor capabilities of the C−F group and its implications for the molecular structure of fluorobenzenes (Thalladi et al., 1998).

Chemical Reactions and Properties

2-Fluorobenzene-1,3-dicarbaldehyde participates in various chemical reactions that are influenced by the presence of the fluorine atom and the aldehyde groups. These reactions include nucleophilic addition and condensation reactions, which are fundamental to synthesizing a wide range of organic compounds. For example, the reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes and subsequent oxidation processes represent a strategy for constructing complex organic molecules (Kobayashi et al., 2013).

Physical Properties Analysis

The physical properties of 2-Fluorobenzene-1,3-dicarbaldehyde, such as melting point, boiling point, and solubility, are determined by its molecular structure. The introduction of a fluorine atom into the benzene ring can affect these properties by altering the polarity and intermolecular forces within the compound. Research on similar fluorinated compounds provides valuable insights into how fluorination affects the physical characteristics of aromatic compounds.

Chemical Properties Analysis

The chemical properties of 2-Fluorobenzene-1,3-dicarbaldehyde, including reactivity, stability, and functional group transformations, are significantly influenced by the fluorine atom and the aldehyde functional groups. The electron-withdrawing effect of the fluorine atom enhances the electrophilic character of the carbonyl carbon in the aldehyde group, affecting the compound's reactivity towards nucleophiles. Studies on fluorinated benzenes and their organometallic chemistry offer perspectives on the impact of fluorine substitution on chemical reactivity and potential applications in organic synthesis and catalysis (Pike et al., 2017).

Applications De Recherche Scientifique

Synthèse chimique

“2-Fluorobenzène-1,3-dicarbaldéhyde” est utilisé dans la synthèse de divers composés chimiques. C'est un ingrédient clé dans la production de certains types de polymères et de résines .

Simulations de dynamique moléculaire

Ce composé a été étudié dans des simulations de dynamique moléculaire de benzène et de 12 fluorobenzènes avec différents degrés de substitution de fluor dans l'eau . L'accumulation d'eau dans la première couche de solvant diminue avec l'augmentation du nombre d'atomes de fluor par rapport au benzène .

Études d'hydrophobie

Le composé est utilisé dans des études examinant la nature hydrophobe des fluorobenzènes. La distribution spatiale de l'eau autour des fluorobenzènes suggère que l'eau évite le groupe de liaison C–F, ce qui indique une augmentation de l'hydrophobie des fluorobenzènes avec le nombre d'atomes de fluor .

Assemblages biomoléculaires

La propriété unique du groupe C–F a conduit à son utilisation dans l'étude des structures des assemblages biomoléculaires. Des groupes expérimentaux ont étudié la capacité du groupe C–F à influencer les structures des assemblages biomoléculaires en remplaçant le groupe CH3 par le groupe CF3 .

Chimie médicinale

La substitution de fluor est connue pour améliorer le comportement hydrophobe de la molécule mère. Cette capacité du fluor organique trouve des applications en chimie médicinale .

Défluorination enzymatique

Bien que l'enzyme catalysant la défluorination directe du fluorobenzène n'ait pas encore été rapportée, on pense que “this compound” pourrait potentiellement être transformé pour produire du 3-fluoro-cis,cis-muconate par des réactions en cascade catalysées par trois enzymes .

Safety and Hazards

The safety information available indicates that 2-Fluorobenzene-1,3-dicarbaldehyde has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-fluorobenzene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNMAAXEGSILLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C=O)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)